![molecular formula C22H18FN3OS2 B10850490 4-[5-(4-Fluorophenyl)-2-(4-methanesulfinyl-benzylsulfanyl)-3H-imidazol-4-yl]pyridine](/img/structure/B10850490.png)
4-[5-(4-Fluorophenyl)-2-(4-methanesulfinyl-benzylsulfanyl)-3H-imidazol-4-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML-3163 is a chemical compound with the molecular formula C22H18FN3OS2. It contains 22 carbon atoms, 18 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, 2 sulfur atoms, and 1 fluorine atom . This compound is known for its unique structural features, including aromatic rings, a sulfide group, a sulfoxide group, an imidazole ring, and a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-3163 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Introduction of Functional Groups: Functional groups such as the sulfide, sulfoxide, and fluorine are introduced through specific reactions, including nucleophilic substitution and oxidation reactions.
Final Assembly: The final assembly of the compound involves coupling reactions to attach the imidazole and pyridine rings.
Industrial Production Methods
Industrial production of ML-3163 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to synthesize the core structure and introduce functional groups.
Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ML-3163 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to convert the sulfoxide group back to a sulfide group.
Substitution: The aromatic rings in ML-3163 can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfide compounds, and substituted aromatic compounds.
Scientific Research Applications
ML-3163 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: ML-3163 is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ML-3163 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: ML-3163 can bind to enzymes, inhibiting their activity and affecting various biochemical pathways.
Interact with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways.
Induce Apoptosis: In cancer cells, ML-3163 can induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
ML-3170: A structurally similar compound with slight variations in functional groups.
ML-3180: Another similar compound with different aromatic ring substitutions.
Uniqueness
ML-3163 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C22H18FN3OS2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-2-[(4-methylsulfinylphenyl)methylsulfanyl]-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C22H18FN3OS2/c1-29(27)19-8-2-15(3-9-19)14-28-22-25-20(16-4-6-18(23)7-5-16)21(26-22)17-10-12-24-13-11-17/h2-13H,14H2,1H3,(H,25,26) |
InChI Key |
PRYUWQSCZBKGMW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



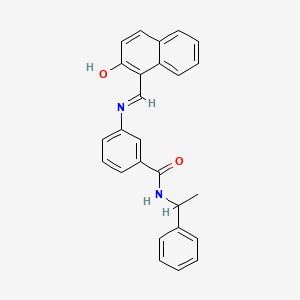

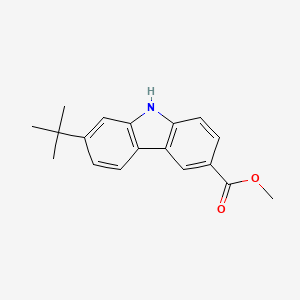

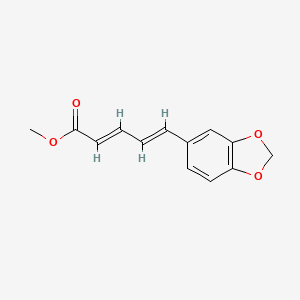
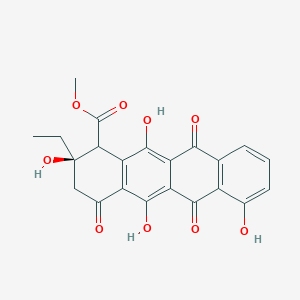



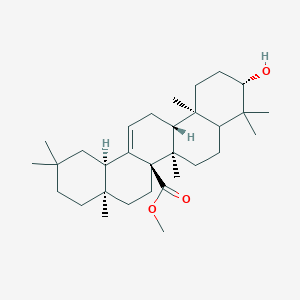
![(11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide](/img/structure/B10850478.png)
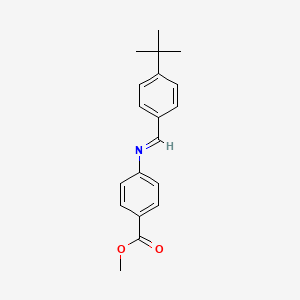
![13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B10850487.png)
